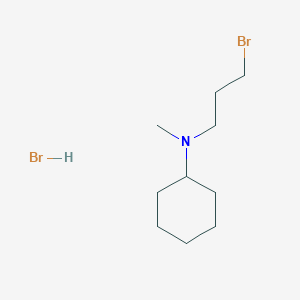

N-(3-bromopropyl)-N-methylcyclohexanamine hydrobromide

Description

N-(3-bromopropyl)-N-methylcyclohexanamine hydrobromide is a tertiary amine hydrobromide salt characterized by a cyclohexyl group, a methyl group, and a bromopropyl chain. It serves as a key intermediate in organic synthesis, particularly in the preparation of diamines and phthalimide derivatives . The compound is utilized in reactions involving alkylation or nucleophilic substitution due to its reactive bromopropyl moiety, which facilitates the introduction of propylamine chains into target molecules .

Properties

IUPAC Name |

N-(3-bromopropyl)-N-methylcyclohexanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BrN.BrH/c1-12(9-5-8-11)10-6-3-2-4-7-10;/h10H,2-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAAAZHQAGEUBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCBr)C1CCCCC1.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromopropyl)-N-methylcyclohexanamine hydrobromide typically involves the reaction of N-methylcyclohexanamine with 3-bromopropyl bromide. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

Solvent: Anhydrous acetone or acetonitrile

Temperature: Room temperature to reflux

Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromopropyl)-N-methylcyclohexanamine hydrobromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction: The amine group can be oxidized to form imines or reduced to form secondary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate, sodium hydride, or other strong bases in polar aprotic solvents.

Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic Substitution: Substituted amines, thiols, or ethers.

Elimination: Alkenes.

Oxidation: Imines or oximes.

Reduction: Secondary amines.

Scientific Research Applications

N-(3-bromopropyl)-N-methylcyclohexanamine hydrobromide has several scientific research applications, including:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its amine functionality.

Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.

Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-bromopropyl)-N-methylcyclohexanamine hydrobromide primarily involves its ability to act as an alkylating agent. The bromopropyl group can react with nucleophilic sites on biological molecules, leading to the formation of covalent bonds. This property makes it useful in biochemical studies and potential therapeutic applications.

Comparison with Similar Compounds

N-(3-Bromopropyl)-N-butylbutan-1-amine Hydrobromide

Structural Differences : Replaces the cyclohexyl group with a butyl chain, reducing steric hindrance and altering lipophilicity.

Properties :

- Molecular Weight : 331.13 g/mol (vs. ~331–346 g/mol for the cyclohexyl analog, depending on substituents) .

- Reactivity: The butyl group enhances solubility in non-polar solvents, favoring reactions in hydrophobic environments. Applications: Primarily used in alkylation reactions for synthesizing quaternary ammonium compounds .

3-Bromo-N,N-dimethylpropan-1-amine Hydrobromide

Structural Differences : Features dimethylamine instead of methylcyclohexylamine, simplifying the structure.

Properties :

Bromhexine Hydrochloride

Structural Differences : Contains a dibromobenzyl group instead of bromopropyl and a methylcyclohexanamine core.

Properties :

- Molecular Weight : 465.21 g/mol (significantly larger due to aromatic substituents).

- Bioactivity : Acts as a mucolytic agent, leveraging its amphiphilic structure to interact with bronchial secretions .

Applications : Clinically used for respiratory disorders, highlighting the pharmacological relevance of brominated amines .

Functional and Reactivity Comparisons

Reactivity in Alkylation Reactions

- N-(3-bromopropyl)-N-methylcyclohexanamine hydrobromide exhibits moderate reactivity due to steric hindrance from the cyclohexyl group, yielding 75% in phthalimide substitution reactions .

- N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide achieves higher yields (85%) in similar reactions, attributed to the less bulky butyl group .

- 3-Bromo-N,N-dimethylpropan-1-amine hydrobromide shows rapid alkylation kinetics in aqueous media, favored in surfactant synthesis .

Solubility and Stability

Pharmacological Potential

While this compound itself lacks documented bioactivity, analogs like N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine hydrobromide exhibit cardioprotective effects, suggesting that structural modifications could unlock therapeutic applications .

Biological Activity

N-(3-bromopropyl)-N-methylcyclohexanamine hydrobromide is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the class of amines and is characterized by its unique structural features, which contribute to its pharmacological properties.

Chemical Structure

The molecular formula of this compound can be represented as follows:

- Molecular Formula : CHBrN

- Molecular Weight : 284.15 g/mol

The compound features a cyclohexane ring, which is substituted with a bromopropyl group and a methylamine moiety. This structural configuration is key to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms, including:

- Inhibition of Cyclin-Dependent Kinases (CDKs) : CDKs play crucial roles in cell cycle regulation and transcription. Inhibitors of CDKs have been shown to induce apoptosis in cancer cells, suggesting that this compound may have anti-cancer properties by modulating CDK activity .

- Interaction with DNA : Similar compounds have demonstrated the ability to interact with DNA, potentially leading to cytotoxic effects in tumor cells. This is particularly relevant in the context of developing chemotherapeutic agents .

Antiproliferative Activity

A study conducted by the National Cancer Institute evaluated the antiproliferative potential of related compounds, revealing insights into their effectiveness against various cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, with GI values ranging from low nanomolar concentrations to micromolar levels .

Case Studies

- Anticancer Activity : In vitro studies have shown that this compound and its analogs possess cytotoxic effects against several human tumor cell lines. For instance, one study reported an average GI value of 0.257 µM across multiple tested lines, indicating strong antiproliferative activity .

- Neuroprotective Effects : Preliminary research suggests potential neuroprotective properties, where similar compounds have been linked to reduced neuronal apoptosis in models of neurodegeneration. This indicates a broader therapeutic potential beyond oncology .

Table 1: Antiproliferative Activity of Related Compounds

| Compound ID | GI (µM) | Cell Line Tested | Notes |

|---|---|---|---|

| 1 | 0.257 | Various Tumor Lines | Strong antiproliferative effect |

| 2 | <0.01 | Lung Cancer | Minimal activity observed |

| 3 | 0.04 | Breast Cancer | Moderate activity observed |

| Mechanism | Description |

|---|---|

| CDK Inhibition | Modulates cell cycle progression and induces apoptosis in tumor cells |

| DNA Interaction | Potentially causes DNA damage leading to cytotoxicity |

| Neuroprotection | May reduce neuronal cell death in neurodegenerative models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.